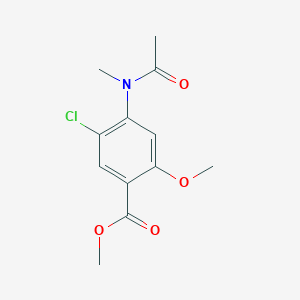

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide information about the bond lengths, bond angles, and the presence of functional groups in the molecule.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .Aplicaciones Científicas De Investigación

Oxindole Synthesis and Medicinal Chemistry

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate plays a role in the synthesis of oxindole derivatives via palladium-catalyzed CH functionalization. This process is significant in medicinal chemistry, particularly in the synthesis of compounds with potential pharmaceutical applications, including serine palmitoyl transferase enzyme inhibitors. This method, utilizing Buchwald's and Hartwig's methodologies, demonstrates the chemical's versatility in facilitating complex synthesis pathways (Magano et al., 2014).

Solubility and Physical Chemistry Studies

The compound is also relevant in the context of solubility studies and physical chemistry. Research exploring Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase has included this compound among a range of chemicals. These studies provide insights into the solubility characteristics of various compounds, including those structurally related to this compound, which can aid in the development of pharmaceutical formulations and understanding chemical interactions in biological systems (Hart et al., 2015).

Crystallography and Computational Chemistry

In crystallography and computational chemistry, studies of methyl 4-hydroxybenzoate, a compound with structural similarities to this compound, have revealed detailed insights into intermolecular interactions and crystal packing. Such research underscores the importance of molecular structure in determining the physical and chemical properties of substances, including their pharmaceutical activities. Computational calculations, including those using Density Functional Theory (DFT), complement experimental findings, enhancing our understanding of molecular determinants and the potential pharmaceutical relevance of compounds (Sharfalddin et al., 2020).

Antibacterial Activity of Related Compounds

Further, research on zinc complexes of benzothiazole-derived Schiff bases, involving reactions with compounds structurally related to this compound, highlights the antibacterial potential of these complexes. This work contributes to the broader field of medicinal chemistry by exploring the antibacterial properties of novel compounds against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, thus paving the way for new therapeutic agents (Chohan et al., 2003).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes in cell signaling, gene expression, or metabolic pathways, leading to its observed biological effects.

Biochemical Pathways

Indole derivatives are known to influence various biological pathways . The compound could potentially affect pathways related to the biological activities mentioned above, leading to downstream effects such as modulation of immune response, inhibition of microbial growth, or alteration of cellular metabolism.

Result of Action

Based on the known biological activities of indole derivatives, the compound could potentially exert effects such as modulation of immune response, inhibition of microbial growth, alteration of cellular metabolism, or induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can affect the compound’s stability, its interaction with its targets, and its overall biological effects

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-7(15)14(2)10-6-11(17-3)8(5-9(10)13)12(16)18-4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZPGSKPISOLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=C(C(=C1)OC)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)

![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)